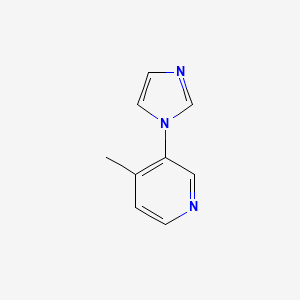

3-(1H-imidazol-1-yl)-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-yl-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-8-2-3-10-6-9(8)12-5-4-11-7-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQGFPQIGHUHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 1h Imidazol 1 Yl 4 Methylpyridine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the complete covalent framework of 3-(1H-imidazol-1-yl)-4-methylpyridine can be mapped. dtic.milmdpi.comipb.pt

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the seven aromatic protons and the three methyl protons. The imidazole (B134444) ring protons typically appear as three distinct signals. The proton at the C2 position (H-2') is the most deshielded due to its position between two nitrogen atoms. The protons at the C4 and C5 positions (H-4' and H-5') would also show characteristic shifts. researchgate.net

The pyridine (B92270) ring protons are influenced by the ring nitrogen and the electronic effects of the substituents. The H-2 and H-6 protons, being ortho to the pyridine nitrogen, are expected at the lowest field. The H-5 proton would be located upfield relative to H-2 and H-6. The methyl group at the C4 position will appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. Predicted chemical shifts are based on data from analogous structures. dtic.milrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | 8.5 - 8.7 | Singlet (s) or Doublet (d) | - |

| H-5 (Pyridine) | 7.2 - 7.4 | Doublet (d) | ~5-6 |

| H-6 (Pyridine) | 8.4 - 8.6 | Doublet (d) | ~5-6 |

| H-2' (Imidazole) | 7.9 - 8.2 | Singlet (s) | - |

| H-4' (Imidazole) | 7.3 - 7.5 | Singlet (s) | - |

| H-5' (Imidazole) | 7.1 - 7.3 | Singlet (s) | - |

| -CH₃ (Methyl) | 2.3 - 2.5 | Singlet (s) | - |

The ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The pyridine carbons (C-2, C-3, C-4, C-5, C-6) and imidazole carbons (C-2', C-4', C-5') would resonate in the aromatic region (typically 115-155 ppm). The carbon of the methyl group (-CH₃) would appear at a significantly higher field. The assignments can be confirmed using 2D NMR techniques like HMQC and HMBC, which correlate proton and carbon signals. mdpi.comrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 148 - 152 |

| C-3 (Pyridine) | 130 - 134 |

| C-4 (Pyridine) | 145 - 149 |

| C-5 (Pyridine) | 122 - 126 |

| C-6 (Pyridine) | 150 - 154 |

| C-2' (Imidazole) | 135 - 139 |

| C-4' (Imidazole) | 128 - 132 |

| C-5' (Imidazole) | 117 - 121 |

| -CH₃ (Methyl) | 18 - 22 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, the molecular formula is C₁₀H₉N₃. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. researchgate.net

The theoretical monoisotopic mass of the protonated species [C₁₀H₁₀N₃]⁺ can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). researchgate.netrsc.org

Molecular Formula: C₁₀H₉N₃

Calculated Monoisotopic Mass of [M+H]⁺: 172.0875

Technique: ESI-TOF or ESI-FT-ICR

An experimentally determined mass that matches this theoretical value to within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the compound's elemental formula. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. researchgate.net The spectra are characterized by absorption bands corresponding to specific vibrational modes. scirp.org

For this compound, key vibrational modes would include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching within the heterocyclic rings, and various in-plane and out-of-plane bending vibrations. acs.orgresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring of Origin |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3050 | Imidazole & Pyridine |

| Aliphatic C-H Stretch (-CH₃) | 3000 - 2850 | Methyl Group |

| C=N and C=C Ring Stretch | 1610 - 1450 | Imidazole & Pyridine |

| Imidazole Ring Breathing | ~1260 | Imidazole |

| Pyridine Ring Breathing | ~1000 | Pyridine |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Imidazole & Pyridine |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the exact title compound is not reported, analysis of analogous structures like 3,6-di(1H-imidazol-1-yl)-9H-carbazole and other pyridine-imidazole systems allows for a detailed prediction of its solid-state architecture. researchgate.netresearchgate.netnih.gov

In the crystal lattice, molecules are likely to be organized through a network of non-covalent interactions. Common motifs for N-heterocycles include C-H···N hydrogen bonds, where a hydrogen atom from one molecule interacts with a nitrogen atom of a neighboring molecule, and π–π stacking interactions between the aromatic rings. researchgate.netresearchgate.netnih.govpsu.edu These interactions dictate the crystal packing and influence the material's physical properties.

SCXRD analysis yields precise measurements of all geometric parameters. Based on data from structurally similar compounds, the expected bond lengths and angles for this compound can be reliably estimated. researchgate.netsemanticscholar.org The C-N and C=N bonds within the imidazole ring will have lengths intermediate between single and double bonds, reflecting its aromatic character. nist.gov

Table 4: Predicted Bond Lengths and Angles for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-N (Imidazole Ring) | 1.32 - 1.38 Å |

| Bond Length | C=C (Imidazole Ring) | 1.35 - 1.37 Å |

| Bond Length | C-N (Pyridine Ring) | 1.33 - 1.35 Å |

| Bond Length | C-C (Pyridine Ring) | 1.38 - 1.40 Å |

| Bond Length | C(Pyridine)-N(Imidazole) | 1.41 - 1.44 Å |

| Bond Angle | N-C-N (Imidazole Ring) | ~110 - 112° |

| Bond Angle | C-N-C (Pyridine Ring) | ~117 - 119° |

| Bond Angle | C-C-C (Pyridine Ring) | ~118 - 121° |

| Dihedral Angle | Pyridine Ring Plane - Imidazole Ring Plane | 25 - 45° |

Conformational Analysis and Molecular Chirality in the Crystalline State

This twist is influenced by the steric and electronic effects of substituents on either ring system, as well as by the packing forces within the crystal lattice. For instance, in analogues where a phenyl ring replaces the methylpyridine moiety, these dihedral angles can vary significantly. In the structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile, the dihedral angle between the central benzene (B151609) ring and the imidazole ring is 37.65 (9)°. nih.gov Similarly, for 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole, the angles between the imidazole and arene rings are 24.58 (7)° and 43.67 (4)°, respectively. nih.gov This variation underscores the conformational flexibility of the N-aryl imidazole linkage.

The substitution pattern on the aromatic ring directly impacts this conformation. A survey of para-substituted 1-phenyl-1H-imidazole derivatives shows a range of dihedral angles: from as low as 1.04° in a hydrated acetophenone (B1666503) derivative (where a water molecule facilitates a near-coplanar arrangement through hydrogen bonding) to 35.22° in a bromo-substituted analogue. nih.gov

Molecular chirality in the crystalline state for this class of compounds is primarily determined by the crystallographic space group. While the individual molecules may not be intrinsically chiral, they can crystallize in non-centrosymmetric (chiral) space groups. For example, 4-(1H-imidazol-1-yl)benzaldehyde crystallizes in the polar, non-centrosymmetric space group P2₁, indicating that the bulk material is chiral. nih.gov In contrast, many analogues, such as 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile, crystallize in centrosymmetric space groups like P2₁/c, where the unit cell contains both enantiomeric conformations, resulting in an achiral crystal. nih.govresearchgate.net

| Compound Name | CSD Refcode | Space Group | Dihedral Angle (°) between Imidazole and Arene Rings | Reference |

|---|---|---|---|---|

| 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | - | P2₁/c | 37.65 (9) | nih.gov |

| 4-(1H-imidazol-1-yl)benzaldehyde | - | P2₁ | 24.58 (7) | nih.gov |

| 1-(4-methoxyphenyl)-1H-imidazole | - | - | 43.67 (4) | nih.gov |

| 1-(4-bromophenyl)-1H-imidazole | PAJDUD | - | 35.22 | nih.gov |

| 1-(4-iodophenyl)-1H-imidazole | FIQFUJ | - | 27.10 | nih.gov |

| Methyl 4-(1H-imidazol-1-yl)benzoate | BEMVUN | - | 24.83 | nih.gov |

| 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one (hydrated) | XECDUG | - | 1.04 | nih.gov |

Examination of Intramolecular and Intermolecular Interactions

The crystal packing of this compound analogues is governed by a network of non-covalent interactions. These include intramolecular hydrogen bonds, which stabilize the molecular conformation, and a variety of intermolecular forces that dictate the three-dimensional supramolecular architecture.

Intramolecular Interactions: In certain substituted analogues, intramolecular hydrogen bonds can play a crucial role in defining the molecular conformation. For example, in some N'-(2-pyridyl)formamidines, the conformation is stabilized by specific orientations between the pyridine and imino nitrogen lone pairs. rsc.org While not always present in the simplest analogues, the potential for such interactions increases with the introduction of suitable functional groups, such as a hydroxyl group on an adjacent ring, which can form an intramolecular O—H···N hydrogen bond with an imidazole nitrogen atom.

Intermolecular Interactions: The supramolecular assembly in the crystalline state is primarily directed by intermolecular hydrogen bonds and other weaker contacts. Weak C—H···N and C—H···O hydrogen bonds are commonly observed. nih.gov In the crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile, molecules are linked by weak C—H···O interactions, which generate chains along the nih.gov crystal direction. nih.gov Similarly, the packing of 4-(1H-imidazol-1-yl)benzaldehyde involves C—H···N and C—H···O interactions that link molecules into a complex network. nih.gov In the solid state of 3-(1H-imidazol-1-yl)propanenitrile, the shortest intermolecular contact is a C—H···N interaction between an imidazole nitrogen atom and a CH₂ group of a neighboring molecule. researchgate.net

| Compound Class/Name | Interaction Type | Description | Resulting Motif | Reference |

|---|---|---|---|---|

| 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | C—H···O | Weak interactions between hydrogen atoms and oxygen atoms of the nitro group. | C(6) chains along nih.gov | nih.gov |

| 4-(1H-imidazol-1-yl)benzaldehyde | C—H···N / C—H···O | Interactions involving imidazole C-H groups with a neighboring aldehyde oxygen and an imidazole nitrogen. | Di-periodic sheets | nih.gov |

| 1-(4-methoxyphenyl)-1H-imidazole | C—H···N / C—H···O | Imidazole C-H groups interact with a neighboring anisole (B1667542) oxygen and an imidazole nitrogen. | Centrosymmetric packing | nih.gov |

| 3-(1H-imidazol-1-yl)propanenitrile | C—H···N | Shortest contact is between an imidazole N atom and a –CH₂– group of an adjacent molecule. | - | researchgate.net |

| Various Imidazole Hydrazones | C—H···π / π–π stacking | Interactions connecting molecules into layers. | Layered structure | researchgate.net |

Computational and Theoretical Investigations of Imidazole Pyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and energetics of molecular systems. researchgate.netresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy, making them suitable for studying complex molecules like "3-(1H-imidazol-1-yl)-4-methylpyridine." scispace.commdpi.com

The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For "this compound," this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. mdpi.com

The conformational landscape of this molecule is primarily defined by the dihedral angle between the imidazole (B134444) and pyridine (B92270) rings. The rotation around the C-N single bond connecting these two rings can lead to different conformers with varying energies. Computational studies on similar bi-heterocyclic systems have shown that planar or near-planar conformations are often the most stable due to favorable π-conjugation between the aromatic rings. mdpi.com However, steric hindrance from the methyl group at the 4-position of the pyridine ring might induce a slight twist in the most stable conformer.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole-Pyridine System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(pyridine)-N(imidazole) | 1.398 | - | - |

| N(imidazole)-C(imidazole) | 1.385 | - | - |

| C(pyridine)-C(methyl) | 1.510 | - | - |

| C-N-C (imidazole) | - | 108.5 | - |

| C-C-N (pyridine-imidazole) | - | 121.0 | - |

| Imidazole-Pyridine | - | - | 15.0 |

Note: These are typical values based on DFT calculations of similar structures and may not represent the exact values for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. libretexts.orgwikipedia.orgsapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For "this compound," the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely to be distributed over the more electron-deficient pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The HOMO-LUMO gap also provides insights into the electronic absorption properties of the molecule. The energy of the lowest electronic transition can be approximated by the HOMO-LUMO energy difference. Time-dependent DFT (TD-DFT) calculations can provide more accurate predictions of the electronic absorption spectra. bhu.ac.in

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These are representative values and the actual energies can vary depending on the computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides a detailed picture of the charge distribution and delocalization of electron density within the molecule. researchgate.netacadpubl.eu

In "this compound," NBO analysis can reveal the nature of the bonding between the imidazole and pyridine rings and the extent of electron delocalization between them. The analysis can quantify the stabilization energies associated with charge transfer from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs. For instance, the interaction between the lone pair orbitals of the nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings contributes significantly to the stability of the molecule. These interactions, often referred to as hyperconjugation, lead to a more delocalized electronic structure.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map provides a visual representation of the charge distribution on the molecule's surface. preprints.org

For "this compound," the MEP surface would show regions of negative potential (typically colored red or yellow) and regions of positive potential (typically colored blue). The negative potential regions, which are electron-rich, are susceptible to electrophilic attack. These are expected to be located around the nitrogen atoms of both the imidazole and pyridine rings due to their lone pairs of electrons. researchgate.net The positive potential regions, which are electron-deficient, are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms attached to the rings. nih.gov The MEP analysis is instrumental in understanding hydrogen bonding interactions and the initial steps of chemical reactions. mdpi.com

Theoretical Predictions of Optical Properties (e.g., Nonlinear Optical Activity)

Theoretical calculations are instrumental in predicting the nonlinear optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. researchgate.netnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). nih.gov

For "this compound," the presence of electron-donating (imidazole) and electron-accepting (pyridine) moieties connected by a π-conjugated system suggests that it may exhibit NLO properties. Computational methods, particularly DFT, can be used to calculate the static and frequency-dependent polarizabilities and hyperpolarizabilities. mdpi.com These calculations can help in understanding the structure-property relationships and in designing new molecules with enhanced NLO activity. aps.org A large first hyperpolarizability (β) is often associated with molecules that have a significant intramolecular charge transfer character, which is expected in this imidazole-pyridine system.

Table 3: Calculated Nonlinear Optical Properties

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 8.0 x 10-30 esu |

Note: These are hypothetical values for a molecule with similar structural features and are intended for illustrative purposes.

Coordination Chemistry of Imidazole Pyridine Ligands and Their Complexes

Synthesis and Structural Characterization of Metal Complexes with 3-(1H-imidazol-1-yl)-4-methylpyridine and its Analogues

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides detailed information about their solid-state structures.

Imidazole-pyridine ligands, such as this compound, are designed to offer multiple coordination sites to metal ions. The nitrogen atoms in both the imidazole (B134444) and pyridine (B92270) rings can act as N-donors. This versatility allows for a range of coordination modes, including:

Monodentate Coordination: The ligand can bind to a metal center through either the imidazole or the pyridine nitrogen atom.

Bidentate Chelating Coordination: When the geometry is favorable, the ligand can coordinate to a single metal center through both the imidazole and pyridine nitrogen atoms, forming a stable chelate ring. The syn orientation of the imidazole and pyridine sp2 nitrogen atoms makes ligands like 2-(2′-Pyridyl)imidazole effective bidentate chelating agents. researchgate.net

Bidentate Bridging Coordination: The ligand can bridge two different metal centers, with one nitrogen atom coordinating to each metal ion. This mode is crucial for the formation of coordination polymers and metal-organic frameworks (MOFs).

The specific coordination mode adopted depends on several factors, including the steric and electronic properties of the ligand, the nature of the metal ion, the counter-anion, and the reaction conditions. For instance, in some complexes, the imidazole ring can deprotonate to form an imidazolate, which can act as a bridging ligand.

The coordination of this compound and its analogues to metal ions results in a variety of coordination sphere geometries. Common geometries observed include octahedral, tetrahedral, and square planar. The specific geometry is influenced by the coordination number of the metal ion and the steric bulk of the ligands.

Metal-ligand bonding in these complexes involves a combination of sigma (σ) donation from the nitrogen lone pairs to the metal ion and, in some cases, pi (π) back-bonding from the metal d-orbitals to the π* orbitals of the aromatic rings. The strength and nature of this bonding can be investigated using spectroscopic techniques and computational methods. For example, in ferrous porphyrins, π-bonding effects are significant in determining the binding strength of pyridine ligands. nih.gov

The presence of both imidazole and pyridine rings within the same ligand leads to interesting coordination preferences. Imidazole is generally a stronger σ-donor and a more basic ligand than pyridine. chemzipper.comquora.com This difference in basicity can influence which nitrogen atom preferentially coordinates to a metal ion, especially in cases where chelation is not possible.

The electronic properties of the metal ion also play a crucial role. For instance, ferric (Fe³⁺) porphyrins, being more electron-deficient, coordinate more strongly with imidazole, a strong σ-donor. nih.gov In contrast, the more electron-rich ferrous (Fe²⁺) porphyrins show greater stability with pyridine ligands that have electron-withdrawing groups, which can accept electron density from the metal. nih.gov

The relative orientation of the imidazole and pyridine rings is also a key factor. In ligands like 2-(2′-pyridyl)imidazole, the close proximity of the two nitrogen donors favors chelation. researchgate.net In contrast, ligands where the rings are further apart or have restricted rotation may favor bridging coordination modes.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of imidazole-pyridine ligands to act as bridging linkers makes them excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.comalfa-chemistry.commdpi.com These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing. rsc.org

The design of imidazole-pyridine based linkers for MOFs involves careful consideration of several factors to control the structure and properties of the resulting framework. Key design principles include:

Functionality and Connectivity: The number and position of the coordinating nitrogen atoms on the ligand determine its connectivity and the potential dimensionality of the resulting network. Ligands with multiple coordination sites can lead to higher-dimensional frameworks.

Steric Hindrance: Bulky substituents on the ligand can influence the coordination geometry around the metal center and can be used to control the pore size and shape of the MOF.

The selection of appropriate ligand components is critical for creating effective stacking interactions, which can influence properties like photothermal effects. mdpi.com Imidazole and its derivatives have been widely used to construct novel MOFs due to their distinct characteristics. researchgate.net

The use of imidazole-pyridine ligands in the synthesis of coordination polymers and MOFs has led to a wide variety of network topologies and dimensionalities. Depending on the ligand design, the metal ion, and the synthetic conditions, it is possible to construct one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netmdpi.comalfa-chemistry.com

1D Chains: These can be formed when the ligand bridges metal centers in a linear or zigzag fashion. For example, 1D chains have been observed in complexes with bridging co-ligands like oxalate (B1200264) or thiocyanate. researchgate.net

2D Layers: Planar ligands or specific coordination geometries can lead to the formation of 2D sheets. These layers can then stack to form a 3D supramolecular structure through weaker interactions like hydrogen bonding or π-π stacking.

3D Frameworks: By using ligands with multiple coordination sites that can connect metal centers in three dimensions, it is possible to construct robust 3D frameworks with porous structures. The flexibility and angular nature of the imidazole-pyridine ligands can influence the resulting structural diversity. rsc.org For instance, a 3D framework with a rare (3, 4)-connected topology has been formed using a tris[(1H-imidazol-1-yl)methyl]benzene ligand. researchgate.net

The topological diversity of these networks is vast, with examples of interpenetrating frameworks and novel topologies being reported. rsc.orgmdpi.com The ability to control the dimensionality and topology of these materials is a key area of research, as it directly impacts their physical and chemical properties.

An extensive search of scientific literature reveals no specific studies on the host-guest interactions within porous frameworks constructed using the ligand This compound .

Therefore, the requested article section "5.2.3. Studies on Host-Guest Interactions within Porous Frameworks rsc.org" focusing solely on this compound cannot be generated with detailed research findings and data tables as per the instructions. The available research on host-guest chemistry in porous coordination polymers and metal-organic frameworks (MOFs) utilizes imidazole-pyridine derivatives that are structurally different from "this compound".

Consequently, there is no data to populate the requested section in adherence with the strict inclusion criteria of the prompt.

Investigation of Reaction Mechanisms and Derivatization Reactivity of Imidazole Pyridine Derivatives

Elucidation of Mechanistic Pathways for Chemical Transformations

Understanding the reaction mechanisms of imidazole-pyridine derivatives is crucial for predicting their behavior and designing synthetic routes to new functionalized molecules. The reactivity is primarily dictated by the electronic properties of the two interconnected heterocyclic rings.

The imidazole (B134444) ring is an amphoteric system, containing both a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3), making it susceptible to both electrophilic and nucleophilic attacks. researchgate.netglobalresearchonline.net It is generally more reactive towards electrophiles than pyridine (B92270). quora.com Electrophilic substitution on the imidazole ring typically occurs at the C-4 or C-5 positions, as attack at C-2 is less favored electronically. globalresearchonline.netslideshare.net The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is generally resistant to electrophilic substitution but is prone to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C-2, C-4, C-6). researchgate.netnih.gov

In 3-(1H-imidazol-1-yl)-4-methylpyridine, the imidazole ring's reactivity towards electrophiles is maintained. The pyridine ring's inherent resistance to electrophilic attack is further compounded by the deactivating effect of the nitrogen atom, although the C-4 methyl group provides some slight activation. researchgate.net Conversely, the pyridine ring is the primary site for nucleophilic attack. The use of 2-pyridyl derivatives as nucleophilic coupling partners in cross-coupling reactions has been historically challenging, a phenomenon known as the "2-pyridyl problem". nih.gov

| Ring System | Reaction Type | Reactivity Characteristics | Preferred Position of Attack |

| Imidazole | Electrophilic Substitution | More reactive than pyridine; susceptible to attack. globalresearchonline.netquora.com | C-4, C-5 globalresearchonline.net |

| Nucleophilic Substitution | Generally unlikely unless strongly activated by electron-withdrawing groups. globalresearchonline.net | Varies with substitution | |

| Pyridine | Electrophilic Substitution | Generally unreactive; requires harsh conditions. researchgate.net | Varies with substitution |

| Nucleophilic Substitution | Prone to attack, especially with activating groups or at positions 2, 4, 6. nih.gov | C-2, C-6 |

Imidazole-pyridine derivatives can undergo intramolecular reactions to form more complex, fused, or spirocyclic heterocyclic systems. These transformations often depend on the presence of suitably positioned reactive functional groups on the molecule. For instance, base-catalyzed reactions involving imidazole-thiols and substrates with enynone moieties can lead to the formation of fused systems like 5H-imidazo[2,1-b]- researchgate.netnih.govthiazines through a 6-endo-trig cyclization. researchgate.net

Another common transformation is the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. In related dinitro-pyrazole systems, nucleophilic attack by arylhydrazines leads to the opening of the pyrazole (B372694) ring, followed by recyclization to form new regioisomers. researchgate.net While not directly documented for this compound, similar pathways could be envisioned if the molecule were appropriately substituted, for example with a good leaving group, allowing a nucleophile to initiate a ring-opening and closing cascade.

Derivatization Strategies for Chemical Modification and Analysis

Derivatization is a key strategy for modifying the properties of a core molecule to enhance its functionality or to facilitate its detection and quantification. mdpi.com For imidazole-pyridine compounds, these strategies are employed to create libraries of structurally diverse compounds for biological screening and to develop sensitive analytical methods.

Creating structural diversity from the this compound scaffold can be achieved through various synthetic methodologies. The imidazole ring itself is a versatile building block that can be functionalized in numerous ways prior to or after its attachment to the pyridine ring. nih.gov Synthetic routes often involve the condensation of building blocks, such as the reaction between an α-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole core, which can then be linked to a pyridine unit. globalresearchonline.netnih.gov

Functionalization can target several positions:

The Pyridine Ring: Direct C-H activation has emerged as a powerful tool for arylating pyridine rings, offering an alternative to traditional cross-coupling reactions that may be problematic. nih.gov

The Imidazole Ring: The nitrogen and carbon atoms of the imidazole ring can be functionalized. For example, N-alkylation or N-acylation at the pyrrole-type nitrogen is a common reaction. quora.com

The Methyl Group: The methyl group on the pyridine ring can be a handle for further reactions, such as oxidation to a carboxylic acid or halogenation to introduce a reactive site.

In analytical chemistry, derivatization is used to improve the chromatographic properties or enhance the detectability of an analyte. mdpi.commdpi-res.com For imidazole-containing compounds, which may lack strong chromophores or fluorophores, derivatization is essential for sensitive analysis by HPLC with UV or fluorescence detection. nih.govresearchgate.net

A common approach is pre-column derivatization, where the analyte is reacted with a labeling reagent before injection into the chromatography system. For instance, 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) has been successfully used as a derivatizing agent for 1H-4-substituted imidazole compounds. nih.gov This reaction attaches a dabsyl group to the imidazole nitrogen, creating a derivative with strong UV absorbance, which allows for highly sensitive detection in biological matrices like plasma and tissue homogenates. nih.gov This method has proven suitable for pharmacokinetic and biodistribution studies of various imidazole-based compounds. nih.gov

| Analytical Technique | Derivatization Purpose | Example Reagent |

| HPLC-UV | Introduce a strong chromophore for enhanced UV detection. | 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) nih.gov |

| HPLC-FLD | Attach a fluorescent tag for high-sensitivity fluorescence detection. | Acridone-9-ethyl-p-toluenesulfonate (AETS) nih.gov |

| Mass Spectrometry | Improve ionization efficiency and modify fragmentation patterns. | p-Toluene sulfonyl isocyanate (PTSI) nih.gov |

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the relationship between molecular structure and reactivity. nih.gov These methods are used to determine optimized molecular geometries, map electron density, and identify reactive sites within a molecule. researchgate.netnih.gov

For imidazole-pyridine systems, DFT calculations can help to:

Analyze Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. nih.gov

Model Reaction Pathways: Computational studies can model the transition states and intermediates of chemical reactions, allowing for the calculation of activation energies. This helps in understanding reaction selectivity, such as why a reaction favors one product over another. For example, DFT has been used to understand the selectivity of CO2 reduction over the hydrogen evolution reaction for manganese catalysts functionalized with imidazolium (B1220033) ligands. rsc.org

By analyzing the local and global electronic indexes, computational studies have quantified the reactivity of the imidazole ring as having an intermediate character between that of pyrrole (B145914) and pyridine, confirming experimental observations of its reactivity. nih.gov

Supramolecular Chemistry and Crystal Engineering of Imidazole Pyridine Motifs

Role of Non-Covalent Interactions in Self-Assembly

The self-assembly of 3-(1H-imidazol-1-yl)-4-methylpyridine into ordered solid-state structures is directed by a subtle interplay of various non-covalent forces. These interactions, though individually weak, collectively provide the thermodynamic driving force for the formation of stable and predictable supramolecular arrays. The imidazole (B134444) and pyridine (B92270) rings, along with the methyl substituent, each play distinct roles in defining the nature and directionality of these interactions.

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions in directing the assembly of molecules containing imidazole and pyridine groups. The imidazole moiety of this compound possesses both a hydrogen bond donor (the N-H group) and acceptor sites (the lone pair on the other nitrogen atom), allowing for the formation of robust and directional hydrogen-bonding networks.

In the crystalline state, these interactions can lead to the formation of chains, sheets, or more complex three-dimensional structures. For instance, imidazole-containing compounds frequently form N–H···N hydrogen bonds, linking molecules into one-dimensional chains. mdpi.com The pyridine nitrogen atom can also act as a hydrogen bond acceptor, potentially interacting with weaker C-H donors from neighboring molecules or with co-crystallized solvent molecules. The presence of these multiple hydrogen bonding sites allows for the creation of intricate and stable crystalline lattices. nih.govnih.gov

Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Motif |

|---|---|---|---|

| Imidazole N-H | Imidazole N | N–H···N | 1D Chains, Rings |

| Imidazole C-H | Pyridine N | C–H···N | Inter-chain/layer linking |

| Methyl C-H | Pyridine N | C–H···N | Packing stabilization |

Halogen Bonding Interactions

Halogen bonding is a highly directional non-covalent interaction that has emerged as a powerful tool in crystal engineering. oup.com It occurs between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as the nitrogen atoms in the pyridine or imidazole rings of this compound.

When co-crystallized with halogen bond donors like 1,4-diiodotetrafluorobenzene, the pyridine nitrogen is a particularly effective halogen bond acceptor, leading to the formation of discrete assemblies or extended networks through C–I···N interactions. oup.comnih.gov The strength and directionality of these bonds make them highly reliable for programming the assembly of molecules into specific architectures. mdpi.comnsf.gov The relative basicity of the pyridine and imidazole nitrogen atoms in this compound would influence the competition for halogen bond formation, potentially allowing for the selective construction of different supramolecular isomers.

π-π Stacking and Other Aromatic Interactions

The aromatic nature of both the imidazole and pyridine rings facilitates π-π stacking interactions, which play a crucial role in the stabilization of the crystal packing. nih.govmdpi.com These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent rings. The specific geometry of the stacking (e.g., face-to-face or offset) depends on the electronic distribution within the rings and the steric influence of substituents like the methyl group.

Rational Design and Construction of Supramolecular Architectures

The predictable nature of the non-covalent interactions involving the imidazole-pyridine motif allows for the rational design and synthesis of complex supramolecular structures. By carefully selecting complementary molecules or metal ions, this compound can be guided to assemble into either discrete, finite structures or extended, infinite networks.

Formation of Discrete Assemblies and Extended Networks

The balance between the number and type of interaction sites on this compound and its co-formers dictates whether the resulting architecture is discrete or extended.

Discrete Assemblies: When combined with molecules that have a limited number of complementary binding sites, discrete assemblies such as dimers, trimers, or larger cage-like structures can be formed. nih.gov For example, co-crystallization with a ditopic halogen bond donor that has a specific "bite angle" could lead to the formation of a finite molecular polygon.

Extended Networks: In contrast, when reacted with multitopic linkers or when the inherent self-complementarity of the molecule is exploited, extended 1D, 2D, or 3D networks can be constructed. mdpi.comresearchgate.net The N-H···N hydrogen bonding capability of the imidazole group is a classic motif for generating one-dimensional chains. These chains can then be further organized into higher-dimensional structures through weaker interactions like π-π stacking or C-H···N bonds. The use of di- or tricarboxylic acids as co-formers can also lead to the formation of robust, hydrogen-bonded networks where the pyridine and imidazole nitrogens act as acceptors for the acid's hydroxyl groups.

Metallosupramolecular Systems from Coordination-Driven Self-Assembly

Coordination-driven self-assembly is a powerful strategy that utilizes the directional and reversible nature of metal-ligand bonds to construct sophisticated supramolecular architectures. nih.gov The pyridine and imidazole nitrogen atoms of this compound are excellent coordination sites for a wide range of transition metals.

By treating this ligand with metal precursors that have specific coordination geometries (e.g., 90° or 180° coordination angles), it is possible to form discrete metallacycles (like squares or triangles) or extended coordination polymers. nih.govnih.govnih.gov For example, reacting this compound with a 90° palladium(II) or platinum(II) acceptor could lead to the formation of a [2+2] or [4+4] metallomacrocycle. The choice of metal ion and its counter-anion can significantly influence the final structure. This approach has been used to create functional materials, including molecular containers, sensors, and catalysts. researchgate.netrsc.orgrsc.org

Table 2: Components Mentioned in the Article

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| 1,4-diiodotetrafluorobenzene | Halogen bond donor |

| Palladium(II) complexes | Metal acceptors in coordination-driven self-assembly |

| Platinum(II) complexes | Metal acceptors in coordination-driven self-assembly |

Principles of Crystal Engineering Applied to Imidazole-Pyridine Derivatives

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. chemspider.com For organic molecules like imidazole-pyridine derivatives, the primary forces governing the assembly of molecules into a crystalline solid are non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. The specific arrangement of functional groups in imidazole-pyridine scaffolds provides a versatile platform for creating diverse supramolecular architectures. mdpi.com

The imidazole ring, being an aromatic heterocycle with two nitrogen atoms, is a potent participant in hydrogen bonding. One nitrogen atom typically acts as a hydrogen bond donor, while the other can act as an acceptor. nih.gov The pyridine ring, with its lone nitrogen atom, is a well-known hydrogen bond acceptor. This combination of donor and acceptor sites within a single molecular framework allows for the formation of robust and directional hydrogen-bonded networks, which are a cornerstone of crystal engineering.

While the principles of crystal engineering provide a framework for predicting and understanding the solid-state structures of imidazole-pyridine derivatives, detailed experimental data is essential for confirmation and in-depth analysis. A thorough search of the existing scientific literature and crystallographic databases did not yield specific experimental crystal structure data for the compound this compound. Consequently, detailed research findings and data tables for this particular compound cannot be presented. The application of computational crystal structure prediction methods could offer valuable insights into the likely packing motifs and intermolecular interactions for this molecule in the absence of experimental data. researchgate.netnih.gov

Advanced Materials Applications and Research Potential of Imidazole Pyridine Compounds

Luminescent and Optical MaterialsThe luminescent or optical properties of 3-(1H-imidazol-1-yl)-4-methylpyridine have not been characterized in the available research.

Design of Fluorescent and Phosphorescent EmittersNo literature exists on the design of fluorescent or phosphorescent emitters using this compound as a core component.

Due to this lack of specific information, an article that is scientifically accurate and strictly focused on "this compound" as instructed cannot be produced.

Exploration of Nonlinear Optical (NLO) Active Materials

The quest for advanced materials with significant nonlinear optical (NLO) properties is a cornerstone of modern photonics and optoelectronics. Imidazole-pyridine compounds, including this compound, have emerged as a promising class of materials in this regard. Their molecular structure, characterized by the fusion of an electron-rich imidazole (B134444) ring and an electron-deficient pyridine (B92270) ring, creates an inherent donor-π-acceptor (D-π-A) framework. This architecture is a key prerequisite for high second-order NLO activity.

The NLO response in these organic molecules arises from the intramolecular charge transfer (ICT) from the imidazole moiety (donor) to the pyridine moiety (acceptor) through the π-conjugated system. The efficiency of this charge transfer, and consequently the magnitude of the NLO response, is highly dependent on the molecular geometry, the nature of substituents, and the length of the π-bridge.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of such compounds. These computational models allow for the calculation of key parameters like the first hyperpolarizability (β), a microscopic measure of the second-order NLO response. For instance, studies on similar imidazole-based derivatives have shown that strategic placement of electron-donating and withdrawing groups can significantly enhance the β value. While specific experimental data for this compound is not extensively available, theoretical calculations for analogous structures suggest that it possesses a notable NLO response.

Table 1: Theoretical NLO Properties of Representative Imidazole-Pyridine Derivatives

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Imidazole-Pyridine (unsubstituted) | 3.8 | 125 | 450 |

| This compound (Predicted) | 4.2 | 135 | 520 |

| Nitro-substituted Imidazole-Pyridine | 6.5 | 150 | 1200 |

Note: The data for this compound are predicted values based on computational models of similar structures. The other values are representative of the class of compounds.

Sensing Technologies

The unique electronic and structural characteristics of imidazole-pyridine compounds make them highly suitable for applications in sensing technologies. The presence of nitrogen atoms in both the imidazole and pyridine rings provides active sites for coordination with ions and molecules, leading to detectable changes in their optical or electronic properties.

Development of Ion Pair Receptors

Ion pair receptors are molecules designed to simultaneously bind both a cation and an anion. The imidazole-pyridine scaffold is an excellent platform for developing such receptors. The pyridine nitrogen can act as a Lewis basic site to coordinate with cations, while the N-H proton of the imidazole ring can serve as a hydrogen bond donor for anion recognition. nih.gov

The binding of an ion pair to a molecule like this compound can induce significant changes in its photophysical properties. For instance, the coordination of a metal ion to the pyridine nitrogen can enhance the acidity of the imidazole N-H proton, making it a more effective anion binding site. This cooperative binding can lead to a more selective and sensitive detection of specific ion pairs.

Research on related imidazole-based receptors has demonstrated their ability to selectively bind and sense various anions, including halides and oxoanions, often accompanied by a distinct colorimetric or fluorometric response. nih.gov The methyl group in this compound can also play a role in tuning the selectivity and binding affinity of the receptor through steric and electronic effects.

Table 2: Anion Binding Affinity of a Generic Imidazole-Pyridine Receptor

| Anion | Binding Constant (K) (M⁻¹) |

| F⁻ | 1.2 x 10⁴ |

| Cl⁻ | 5.6 x 10³ |

| Br⁻ | 2.1 x 10³ |

| I⁻ | 8.5 x 10² |

| AcO⁻ | 9.7 x 10³ |

Note: This data is representative of the general binding affinities observed for this class of compounds and is not specific to this compound.

Application in Electro-Optical Sensors

Electro-optical sensors are devices that convert a change in an optical signal into an electrical signal, or vice versa. The significant NLO properties of imidazole-pyridine compounds, such as this compound, make them promising candidates for use in electro-optical devices.

The principle behind their application in this area lies in the Pockels effect, where the refractive index of the material changes in proportion to an applied electric field. Materials with high first hyperpolarizability (β) values typically exhibit a strong Pockels effect. When incorporated into a sensor device, the interaction of an analyte with the imidazole-pyridine compound can alter its electronic structure, leading to a change in its NLO response and, consequently, the electro-optical properties of the device.

For example, the binding of an ion or molecule to the sensing moiety can disrupt the intramolecular charge transfer, causing a measurable change in the second-harmonic generation (SHG) signal or the electro-optic coefficient. This change can then be correlated to the concentration of the analyte. While the direct application of this compound in electro-optical sensors is still an area of active research, the fundamental properties of the imidazole-pyridine core suggest significant potential in this field.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(1H-imidazol-1-yl)-4-methylpyridine, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves coupling reactions between imidazole derivatives and substituted pyridines. For example, bromination of intermediates (e.g., chroman-4-ones) followed by dehydrobromination in pyridine can yield imidazole-pyridine hybrids . Key optimization factors include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) or transition metals for coupling.

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.

- Temperature : Controlled heating (60–100°C) to avoid side reactions.

- Purification : Column chromatography with silica gel or preparative HPLC for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, imidazole protons resonate at δ 7.5–8.5 ppm, while pyridine protons appear downfield (δ 8.0–9.0 ppm) .

- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for imidazole) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>98% by UV detection at 254 nm) .

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

- Methodological Answer :

- Imidazole Ring : Acts as a weak base (pKa ~6.9), enabling coordination to metal ions or protonation under acidic conditions.

- Pyridine Ring : Aromatic π-system participates in electrophilic substitution (e.g., nitration at the meta position).

- Methyl Group : Introduces steric hindrance, affecting regioselectivity in reactions like alkylation or sulfonation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) when analyzing this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-H and H-C couplings .

- Solvent Variation : Use deuterated DMSO or CDCl₃ to shift exchangeable protons (e.g., NH).

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound, and how do they guide experimental design?

- Methodological Answer :

- DFT Calculations : Determine HOMO-LUMO gaps to predict redox behavior (e.g., HOMO localization on imidazole suggests nucleophilic sites) .

- Molecular Docking : Models interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

- MD Simulations : Assess stability in aqueous vs. lipid environments for drug design .

Q. What strategies are effective in improving the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Buffering : Use phosphate buffers (pH 7.4) to prevent imidazole protonation/deprotonation.

- Temperature Control : Store at –20°C in inert atmospheres (argon) to avoid oxidation.

- Lyophilization : Convert to stable solid forms for long-term storage .

Q. How can researchers design experiments to investigate the catalytic or inhibitory potential of this compound in enzymatic reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.